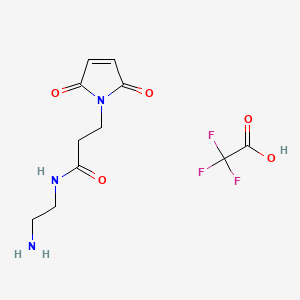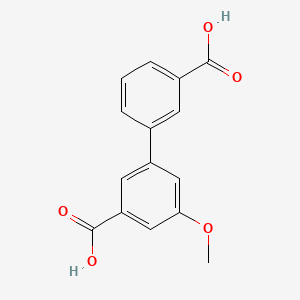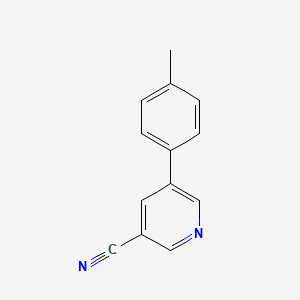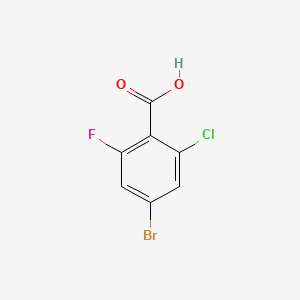
MPS-EDA.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mps-eda.tfa is a synthetic compound that has gained increasing attention in many scientific fields due to its unique physical, chemical, and biological properties. It is a single compound with a dPEG® Spacer of 10 atoms and 10.7 Å . The dPEG® product line is a unique technology platform, single MW PEGs, which can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .科学的研究の応用
タンパク質生化学
タンパク質生化学の分野において、MPS-EDA.TFAは架橋試薬として使用できます 。タンパク質の異なる部分間または異なるタンパク質間で安定した結合を形成することにより、タンパク質の構造と機能の研究に役立ちます。
タンパク質結合と標識
This compoundは、タンパク質結合と標識に使用できます 。この化合物は、特定の部位でタンパク質に結合することができ、研究者は細胞内のタンパク質の場所や相互作用を追跡できます。
作用機序
Target of Action
MPS-EDA.TFA, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide , primarily targets sulfhydryl groups and carboxylic acids . These groups are prevalent in many biological molecules, making them key targets for this compound.
Mode of Action
The compound interacts with its targets through a process known as crosslinking . This involves the formation of a covalent bond between the sulfhydryl group and the carboxylic acid, facilitated by the compound. The spacer length from the maleimide reactive site to the terminal nitrogen is ten (10) atoms long (10.7 Å) .
Result of Action
The primary result of this compound’s action is the crosslinking of sulfhydryl groups and carboxylic acids . This can lead to changes in the structure and function of the targeted molecules, potentially influencing a variety of cellular processes.
生化学分析
Biochemical Properties
Mps-eda.tfa is highly water-soluble and stable under recommended storage conditions. It interacts with sulfhydryl groups and carboxylic acids, facilitating the formation of stable covalent bonds between these functional groups. This crosslinking ability is crucial in the study of protein-protein interactions, enzyme mechanisms, and the development of bioconjugates . The compound’s spacer length from the maleimide reactive site to the terminal nitrogen is ten atoms long (10.7 Å), which provides flexibility in its applications .
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes through crosslinking. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the crosslinking of proteins can alter their function, localization, and interactions with other biomolecules, leading to changes in cellular behavior . The compound’s ability to form stable covalent bonds with specific functional groups makes it a powerful tool for studying cellular processes at the molecular level .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds between sulfhydryl groups and carboxylic acids. This crosslinking process can inhibit or activate enzymes, depending on the specific proteins involved. By forming stable covalent bonds, this compound can alter the structure and function of proteins, leading to changes in gene expression and cellular behavior . The compound’s ability to target specific functional groups makes it a valuable tool for studying the molecular mechanisms of various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be extremely stable under recommended storage conditions. It is important to store the compound at -20°C and limit its exposure to moisture to maintain its stability . Over time, the compound’s effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. Long-term studies have shown that this compound can have lasting effects on cellular behavior, making it a valuable tool for studying the temporal dynamics of biochemical processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins and enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in cellular function and potential damage to tissues . It is important to carefully control the dosage of this compound in animal studies to avoid adverse effects and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. The compound’s ability to crosslink sulfhydryl groups and carboxylic acids can affect metabolic flux and metabolite levels . By modifying the activity of specific enzymes, this compound can influence the overall metabolic profile of cells, making it a valuable tool for studying metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The ability of this compound to form stable covalent bonds with specific functional groups allows it to be targeted to specific cellular locations, enhancing its effectiveness in biochemical studies .
Subcellular Localization
This compound is localized within specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific organelles, where it can exert its effects on cellular function. The ability of this compound to target specific subcellular locations makes it a valuable tool for studying the spatial dynamics of biochemical processes .
特性
IUPAC Name |
N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.C2HF3O2/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15;3-2(4,5)1(6)7/h1-2H,3-6,10H2,(H,11,13);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABXLPITSNLQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)





![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)




